Allyl salicylate
Overview
Description
Synthesis Analysis
The synthesis of allyl salicylate involves the allyl–allyl cross-coupling reaction, which is a practical synthetic route for the direct construction of 1,5-dienes . This reaction involves the use of an allylic nucleophile and an allylic electrophile, with catalysts derived from different metals, including Pd, Ni, Cu, Ir, etc . Another synthesis method involves the direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols .Molecular Structure Analysis
The molecular structure of allyl salicylate includes a total of 23 bonds, with 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl . The molecular orbitals of the allyl group in the compound indicate that the reactivity of the compound occurs at the ends of the molecule .Chemical Reactions Analysis
Allyl salicylate is involved in the allyl–allyl cross-coupling reaction, which is a significant cross-coupling reaction providing a practical synthetic route for the direct construction of 1,5-dienes . This reaction is important in the synthesis of terpenes and other significant building blocks in chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of allyl salicylate were analyzed using various apparatus and observations . The products of the reaction were analyzed by thin-layer chromatography .Scientific Research Applications
1. Use as an Alkylating Agent in Esterification Processes
Allyl salicylate is utilized as an alkylating agent in the esterification of carboxylic acids. It serves alongside methyl, benzyl, methallyl, and propargyl salicylates in the transformation of carboxylic acids into their respective alkyl carboxylates. This process is crucial due to its broad functional group tolerance and the role of intramolecular hydrogen bonds in the transformation (Chen et al., 2013).
2. Synthesis and Study of Salicylic Acid Derivatives for Bioregulatory Functions
Research has focused on synthesizing various salicylic acid products, including allyl salicylate, to explore their bioregulatory functions, which the body naturally synthesizes for protective purposes. These studies involve determining the kinetic parameters of the alkylation reaction of salicylic acid salt with allyl bromide and examining the biological activity of the synthesized products (Rakhmatov & Panoev, 2020).
3. Allyl Salicylate in Insecticidal Applications
Allyl salicylate has been identified for its potential in insecticidal applications. Research indicates its effect on eggs and larvae of certain fruit pests, highlighting its role in the search for new insecticide molecules. The study of its toxicity on various species and its impact on different development stages of pests opens avenues for its application in agriculture and pest control (Giner, Balcells & Avilla, 2012).
4. Investigation of Copolymers of Allyl Salicylate for Antifungal Properties
The preparation of copolymers of allyl salicylate with styrene and the examination of their antifungal properties present another dimension of allyl salicylate's applications. This research is particularly significant in identifying new materials with potential use in protecting crops from fungal diseases or in developing new types of antifungal agents (Abbasova, 2022).
5. Exploration of Metabolic and Biological Effects
Allyl salicylate's potential metabolic and biological effects are an area of interest, especially in understanding its role in fat utilization and metabolic regulation. Research indicating the activation of certain metabolic regulators by salicylate compounds, including allyl salicylate, sheds light on its potential applications in medicine and health sciences (Shaw & Cantley, 2012).
Safety And Hazards
Allyl salicylate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Future Directions
The allyl–allyl cross-coupling reaction, which is involved in the synthesis of allyl salicylate, has seen major developments over the past decade . This reaction has revolutionized synthetic chemistry and has been applied in the stereoselective total syntheses of a number of complex natural products . Future research may focus on further optimizing this reaction and exploring its applications in the synthesis of other compounds. Additionally, the topical delivery of salicylates, including allyl salicylate, is an area of ongoing research, with future perspectives highlighted for translational considerations of formulation designs .
properties
IUPAC Name |
prop-2-enyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBLDCLPBWOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065089 | |
Record name | Allyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl salicylate | |
CAS RN |
10484-09-0 | |
Record name | Allyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10484-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7HJ0PS9K0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.